molecular formula C10H12ClN3 B13983529 7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine

7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13983529
M. Wt: 209.67 g/mol
InChI Key: HQNXIWNBQGZIJD-UHFFFAOYSA-N
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Description

7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine, isopropyl, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-chloro-1H-pyrazole with 3-isopropyl-2-butanone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine oxides.

    Reduction: Formation of reduced derivatives with hydrogen replacing the chlorine atom.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.

Scientific Research Applications

7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 7-chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
  • 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
  • Isopropyl 5-methyl-7-(3-pyridinyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the isopropyl group enhances its lipophilicity, while the chlorine atom provides a site for further functionalization. These features make it a versatile compound for various applications.

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

7-chloro-5-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H12ClN3/c1-6(2)8-5-12-14-9(11)4-7(3)13-10(8)14/h4-6H,1-3H3

InChI Key

HQNXIWNBQGZIJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)Cl)C(C)C

Origin of Product

United States

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